Metal Chelation-Enabling 2-Hydroxy Group vs. Des-Hydroxy Analog: Structural Comparison
2-Hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoic acid possesses a critical 2-hydroxy group (MW 198.20 g/mol, C₈H₆O₄S) that is absent in the des-hydroxy analog 4-oxo-4-(thiophen-2-yl)but-2-enoic acid (MW 182.20 g/mol, C₈H₆O₃S) . This hydroxyl group enables the formation of the enolizable α,γ-diketo acid pharmacophore capable of chelating divalent metal ions (Mg²⁺, Mn²⁺) in the active site of HIV-1 integrase, a mechanism established for the broader diketo acid class of strand-transfer inhibitors [1]. The des-hydroxy analog lacks this metal-binding functionality entirely, precluding its use as a direct pharmacophore replacement in integrase inhibitor design .
| Evidence Dimension | Presence of metal-chelating 2-hydroxy-4-oxobut-2-enoic acid pharmacophore |
|---|---|
| Target Compound Data | MW 198.20 g/mol; molecular formula C₈H₆O₄S; contains enolizable 2-hydroxy group |
| Comparator Or Baseline | 4-oxo-4-(thiophen-2-yl)but-2-enoic acid (CAS 71150-02-2): MW 182.20 g/mol; C₈H₆O₃S; no 2-hydroxy group |
| Quantified Difference | Target compound has an additional oxygen atom (+16 Da) and the enolizable OH; ΔMW = +16.00 g/mol |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
The 2-hydroxy group is an essential structural feature for metal-dependent biological target engagement (e.g., HIV-1 integrase), making the des-hydroxy analog unsuitable for applications requiring the diketo acid pharmacophore.
- [1] Nair, V. & Okello, M. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. Molecules, 20(7), 12623–12651 (2015). View Source
